Tert-butyl 2-(2-iodophenoxy)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-iodophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVIBAFPGMCIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2 2 Iodophenoxy Acetate and Analogues
Direct Synthesis Approaches to Tert-butyl 2-(2-iodophenoxy)acetate
The direct synthesis of this compound can be achieved by forming the ether linkage followed by the ester, or by forming the ester bond on a pre-existing ether-containing molecule.
Etherification Reactions Involving 2-Iodophenol (B132878) and Haloacetates
A primary route for the synthesis of aryloxyacetates is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of this compound, this involves the reaction of 2-iodophenol with a tert-butyl haloacetate.
A common practice involves the use of a weak base, such as potassium carbonate, in a suitable polar aprotic solvent like acetone (B3395972). The base is sufficient to deprotonate the acidic phenol, creating the 2-iodophenoxide in situ. This nucleophile then attacks the electrophilic carbon of the tert-butyl haloacetate, such as tert-butyl bromoacetate (B1195939), to form the desired ether linkage. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. An analogous reaction has been reported for the synthesis of 2-iodophenoxyacetic acid, where 2-iodophenol is reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone at 50°C for 16 hours. chemicalbook.com A similar procedure using tert-butyl bromoacetate would directly yield the target compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product |
| 2-Iodophenol | tert-Butyl bromoacetate | K₂CO₃ | Acetone | Reflux | 12-24 h | This compound |
| 2-Iodophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | 50°C | 16 h | Ethyl 2-(2-iodophenoxy)acetate |
Esterification Strategies for Tert-butyl Esters
The formation of a tert-butyl ester is a critical step that can be accomplished through various methods. The tert-butyl group is a common protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions.
Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640), is a widely used reagent for the protection of amines, but it can also be employed for the synthesis of tert-butyl esters from carboxylic acids. This method is particularly useful for substrates that are sensitive to strongly acidic conditions. The reaction typically proceeds in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP). A novel, environmentally friendly approach involves the use of (Boc)₂O under solvent-free and base-free conditions facilitated by electromagnetic milling, which is advantageous for sensitive molecules. rsc.org
A traditional and straightforward method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For the synthesis of tert-butyl esters, tert-butanol (B103910) is used as the alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol or the removal of water is often necessary. For instance, tert-butyl acetate (B1210297) can be prepared by reacting acetic anhydride with tert-butyl alcohol in the presence of anhydrous zinc chloride. orgsyn.org
| Carboxylic Acid | Alcohol/Reagent | Catalyst | Conditions | Product |
| 2-(2-Iodophenoxy)acetic acid | tert-Butanol | H₂SO₄ (catalytic) | Reflux | This compound |
| Acetic Anhydride | tert-Butanol | Anhydrous ZnCl₂ | Gentle reflux for 2 hours | tert-Butyl acetate |
Recent advancements in green chemistry have led to the development of solvent-free and base-free methods for tert-butyl ester formation. One such method utilizes di-tert-butyl dicarbonate under electromagnetic milling conditions. rsc.org This approach offers a sustainable alternative to traditional methods, minimizing waste and avoiding the use of hazardous solvents and bases. This technique is particularly beneficial for the late-stage functionalization of complex and sensitive molecules. rsc.org
Synthesis via Precursor Modification
An alternative strategy to direct synthesis is the modification of a precursor molecule that already contains a significant portion of the target structure. In the case of this compound, a logical precursor is 2-(2-iodophenoxy)acetic acid.
The synthesis of 2-(2-iodophenoxy)acetic acid can be achieved by reacting 2-iodophenol with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. chemicalbook.com The resulting ethyl ester is then hydrolyzed, typically using a base such as sodium hydroxide (B78521) in a solvent like methanol, to yield the carboxylic acid. chemicalbook.com
Once 2-(2-iodophenoxy)acetic acid is obtained, it can be converted to the desired tert-butyl ester using the esterification methods described in section 2.1.2. For example, the acid can be treated with tert-butanol under acidic catalysis or with di-tert-butyl dicarbonate. This two-step approach, involving the synthesis of the carboxylic acid followed by esterification, provides a reliable and often high-yielding route to the final product.
Another potential precursor modification route, though less common, could involve the direct iodination of tert-butyl 2-phenoxyacetate. However, this reaction would likely lead to a mixture of ortho- and para-iodinated products, requiring subsequent separation and purification, making it a less efficient pathway.
Transformation of 2-(2-Iodophenyl)acetic Acid to the Tert-butyl Ester
The conversion of a carboxylic acid to its tert-butyl ester is a common transformation in organic synthesis, often employed to protect the carboxylic acid functionality. Several established methods can be applied to the synthesis of this compound from 2-(2-iodophenoxy)acetic acid.
One prevalent method involves the reaction of the carboxylic acid with a tert-butylating agent under acidic or basic conditions. A widely used reagent for this purpose is tert-butyl 2,2,2-trichloroacetimidate . This reagent reacts with carboxylic acids under mild conditions to afford tert-butyl esters in high yields enamine.net. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate.
Another effective method is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) nih.gov. This approach is generally mild and provides good yields.
Direct esterification using tert-butyl alcohol is also a viable, though often more challenging, route. This reaction typically requires a strong acid catalyst and conditions that facilitate the removal of water to drive the equilibrium towards the product. For instance, acetic anhydride can be used with tert-butyl alcohol in the presence of a catalytic amount of zinc chloride orgsyn.org.
A summary of common reagents for this transformation is presented below.
| Reagent | Typical Conditions | Advantages |
| tert-Butyl 2,2,2-trichloroacetimidate | Lewis acid catalyst (e.g., BF₃·OEt₂) | High yields, mild conditions enamine.net |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Base catalyst (e.g., DMAP) | Mild conditions, good yields nih.gov |
| tert-Butyl Alcohol / Acetic Anhydride | Acid catalyst (e.g., ZnCl₂) | Readily available reagents orgsyn.org |
Derivatization from Related Iodo-Aryl Acetates
The synthesis of this compound and its analogues can also be achieved by modifying existing iodo-aryl acetate structures. This approach allows for the introduction of diversity into the molecular scaffold.
One common strategy is the Williamson ether synthesis, starting from 2-iodophenol and a tert-butyl haloacetate, such as tert-butyl bromoacetate or tert-butyl chloroacetate . The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). This method is highly versatile for creating a library of substituted phenoxyacetates.
Furthermore, palladium-catalyzed cross-coupling reactions can be employed to derivatize the aryl iodide core. For example, the iodine atom can be replaced with various functional groups through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leading to a wide range of analogues. Similarly, palladium-catalyzed carbonylation reactions of aryl iodides can be used to introduce carbonyl-containing moieties researchgate.net.
The table below outlines a general approach for derivatization.
| Starting Material | Reagent | Reaction Type | Product Type |
| 2-Iodophenol | tert-Butyl bromoacetate, Base | Williamson Ether Synthesis | Aryl ether acetate |
| Aryl Iodide | Boronic Acid, Pd catalyst | Suzuki Coupling | Aryl-substituted analogue |
| Aryl Iodide | Terminal Alkyne, Pd/Cu catalyst | Sonogashira Coupling | Alkynyl-substituted analogue |
| Aryl Iodide | Amine, Pd catalyst | Buchwald-Hartwig Amination | Amino-substituted analogue |
Green Chemistry Considerations in Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com These principles are increasingly being applied to the synthesis of fine chemicals, including aryl acetates.
Key considerations for a greener synthesis of this compound include the choice of solvents, reagents, and catalysts. Traditional organic solvents are often volatile and toxic, contributing significantly to chemical waste. The use of greener solvents, such as ethyl acetate , is encouraged due to their lower environmental impact. iolcp.com In some cases, solvent-free reaction conditions can be developed. humanjournals.com
Improving atom economy is another central tenet of green chemistry. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, using catalytic amounts of a base or an acid in esterification reactions is preferable to using stoichiometric quantities. humanjournals.com
Recent research has focused on developing sustainable catalytic systems for C-H functionalization and arylation, which can reduce the number of synthetic steps and the generation of waste. rsc.org For instance, palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives has been achieved without the use of halogen or base additives, representing a more sustainable protocol. rsc.org The use of isopropenyl acetate as a non-toxic acetylating agent, which produces only acetone as a byproduct, is another example of a greener alternative. rsc.org
The application of these green chemistry principles can lead to more sustainable and environmentally friendly methods for the synthesis of this compound and its analogues.
Cross Coupling Reactions of Tert Butyl 2 2 Iodophenoxy Acetate
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Moiety
The carbon-iodine bond in aryl iodides is the most reactive among aryl halides towards oxidative addition to a Palladium(0) center, a crucial initial step in most cross-coupling catalytic cycles. This high reactivity allows these reactions to proceed under milder conditions compared to those required for aryl bromides or chlorides.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organoboron species (like a boronic acid or ester) with an organic halide. libretexts.orgmit.edu For a substrate like tert-butyl 2-(2-iodophenoxy)acetate, a hypothetical Suzuki-Miyaura reaction would involve coupling with an aryl or vinyl boronic acid.
General Reaction Conditions for Aryl Iodides:
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or preformed palladacycle catalysts. nsf.gov
Base: An aqueous base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for the activation of the organoboron reagent. mit.edu
Solvent: Typically a two-phase system like toluene (B28343)/water or an ethereal solvent like dioxane or THF. wikipedia.org
Ligand: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. uni-muenchen.de
A successful coupling would yield a biaryl product, extending the molecular framework from the 2-position of the phenoxy ring.
Stille Coupling Reactions
The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and is often carried out under neutral conditions. thermofisher.com
General Reaction Conditions for Aryl Iodides:
Palladium Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices. organic-chemistry.orgmdpi.com
Ligand: Triphenylphosphine (B44618) (PPh₃) is a frequently used ligand. mdpi.com
Solvent: Anhydrous, non-polar solvents such as THF, dioxane, or toluene are typical. organic-chemistry.org
Additives: Sometimes, a copper(I) salt (e.g., CuI) is added as a co-catalyst to accelerate the transmetalation step. organic-chemistry.org
The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Negishi Coupling Reactions
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. uni-muenchen.de These reactions are prized for the high reactivity of the organozinc nucleophiles, which often allows for the formation of sterically hindered C-C bonds.
General Reaction Conditions for Aryl Iodides:
Palladium or Nickel Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, are standard. uni-muenchen.deresearchgate.net
Organozinc Reagent: Prepared from the corresponding organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide. mdpi.com
Solvent: Anhydrous ethereal solvents like THF or DME are required due to the moisture sensitivity of the organozinc reagents. uni-muenchen.de
The functional group tolerance of Negishi couplings is generally high, though less so than in Stille or Suzuki reactions due to the higher basicity of the organozinc compounds. uni-muenchen.de
Heck Reaction Applications
The Heck reaction forms a C-C bond by coupling an organic halide with an alkene in the presence of a base. libretexts.orgrsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. libretexts.org A hypothetical Heck reaction with this compound could involve coupling with an alkene like styrene (B11656) or an acrylate.
General Reaction Conditions for Aryl Iodides:
Palladium Catalyst: Simple palladium salts like Pd(OAc)₂ are often sufficient, sometimes without an additional phosphine ligand for highly reactive aryl iodides. libretexts.orgodinity.com
Base: An organic base like triethylamine (B128534) (NEt₃) or an inorganic base like Na₂CO₃ is used to neutralize the HX produced in the reaction. odinity.com
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile (B52724) are common. odinity.com
The regioselectivity and stereoselectivity of the alkene insertion are key considerations in the Heck reaction. libretexts.org
Catalyst Systems and Ligand Design in Palladium Catalysis
The choice of catalyst and ligand is paramount in controlling the efficiency, selectivity, and scope of palladium-catalyzed cross-coupling reactions. thermofishersci.in The ligand stabilizes the palladium center, influences its electronic properties, and modulates its reactivity throughout the catalytic cycle. thermofishersci.in
Phosphine ligands are the most common class of ligands used in palladium catalysis. Their properties can be finely tuned by altering the substituents on the phosphorus atom.
Electronic Effects: Electron-rich phosphines (e.g., trialkylphosphines like P(t-Bu)₃) increase the electron density on the palladium center. This facilitates the rate-determining oxidative addition step, especially for less reactive aryl chlorides, but can slow down the reductive elimination step. mit.edu
Steric Effects: Bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. This steric bulk can also favor the formation of monoligated palladium species, which are often highly reactive. mit.edu
For an aryl iodide like this compound, the high reactivity of the C-I bond means that simple ligands like triphenylphosphine (PPh₃) are often sufficient. However, for challenging couplings involving sterically hindered partners or for achieving higher turnover numbers, more sophisticated and bulky electron-rich phosphine ligands might be required.
N-Heterocyclic Carbene (NHC) Ligand Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk allow for the formation of highly active and stable catalysts. While specific studies detailing the use of NHC ligands in cross-coupling reactions of this compound are not extensively documented, the principles of NHC-ligated palladium catalysis with aryl iodides are well-established.
In a typical reaction, a palladium(0) precursor is coordinated with an NHC ligand. This complex then undergoes oxidative addition with the aryl iodide, in this case, this compound, to form a Pd(II)-aryl intermediate. This intermediate then participates in transmetalation with a suitable coupling partner (e.g., an organoboron or organozinc reagent), followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0)-NHC catalyst. The NHC ligand plays a crucial role in stabilizing the palladium center throughout the catalytic cycle and promoting the individual steps of the reaction. The steric hindrance provided by bulky substituents on the NHC can also enhance the rate of reductive elimination, leading to higher product yields.
Table 1: Representative Palladium-Catalyzed Cross-Coupling with NHC Ligands
| Catalyst System | Coupling Partner | Solvent | Base | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ / IPr | Arylboronic acid | Toluene | K₃PO₄ | 80-110 |
| Pd₂(dba)₃ / IMes | Terminal alkyne | Dioxane | Cs₂CO₃ | 60-100 |
| [Pd(IPr)(cinnamyl)Cl] | Amine | t-BuOH | NaOt-Bu | 80-120 |
Note: This table represents typical conditions for NHC-ligated palladium-catalyzed cross-coupling reactions of aryl iodides and is illustrative for this compound.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions represent a cost-effective and efficient alternative to palladium-based systems for certain transformations. The reactivity of this compound in these reactions is primarily centered around the formation of carbon-oxygen and carbon-nitrogen bonds.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. researchgate.netnih.gov In the context of this compound, it can react with a variety of phenols in the presence of a copper catalyst and a base to form the corresponding diaryl ether derivatives. The reaction typically requires elevated temperatures, and the choice of ligand can significantly influence the reaction efficiency. While traditional Ullmann reactions often used stoichiometric amounts of copper, modern protocols have been developed that are catalytic in copper. researchgate.net
The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl iodide. The resulting copper(III) intermediate then reductively eliminates the diaryl ether product. The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can accelerate the reaction and allow for milder conditions.
Table 2: Typical Conditions for Ullmann-Type Coupling of Aryl Iodides with Phenols
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110-130 |
| Cu₂O | L-Proline | K₂CO₃ | DMSO | 90-110 |
| Cu(OAc)₂ | Picolinic Acid | K₃PO₄ | DMSO | 100-120 |
Note: This table illustrates common conditions for the copper-catalyzed O-arylation of phenols with aryl iodides.
Beyond the formation of diaryl ethers, copper can mediate a range of other arylation reactions. For instance, this compound can be coupled with nitrogen nucleophiles, such as amines and amides, in copper-catalyzed C-N bond-forming reactions. These reactions are valuable for the synthesis of N-aryl compounds.
Furthermore, copper-catalyzed oxidative coupling reactions can occur, although these are more commonly observed with phenols and other electron-rich substrates. nih.gov In such processes, a copper(II) species can mediate the oxidation of the substrate, leading to the formation of radicals that can then couple. While less direct for an aryl iodide like this compound, related copper-mediated processes could be envisaged in the presence of suitable reaction partners.
Photostimulated Radical Nucleophilic Substitution (SRN1)
The photostimulated radical nucleophilic substitution (SRN1) reaction offers a metal-free pathway for the substitution of the iodine atom in this compound. wikipedia.orgchim.it This reaction proceeds via a radical chain mechanism and is particularly effective for aryl halides. wikipedia.orgchim.it
The process is initiated by the transfer of an electron to the aryl iodide, typically from a photoexcited nucleophile or a dedicated photosensitizer, to form a radical anion. wikipedia.org This radical anion then rapidly fragments, cleaving the carbon-iodine bond to generate an aryl radical and an iodide ion. wikipedia.orgchim.it The newly formed aryl radical then reacts with a nucleophile to form a new radical anion. This radical anion subsequently transfers its excess electron to another molecule of the starting aryl iodide, propagating the chain and forming the final substitution product. wikipedia.org
A key feature of the SRN1 mechanism is that it does not require the presence of activating or deactivating groups on the aromatic ring, making it a versatile method. wikipedia.org For this compound, a potential nucleophile could be the enolate of tert-butyl acetate (B1210297) itself, which could be generated in situ, leading to the formation of a C-C bond.
Table 3: Generalized SRN1 Reaction Parameters
| Substrate | Nucleophile | Initiator | Solvent | Product Type |
|---|---|---|---|---|
| Aryl Iodide | Enolate | UV light | Liquid Ammonia (B1221849)/DMSO | Aryl-substituted ester |
| Aryl Iodide | Thiolate | UV light | DMSO | Aryl sulfide |
| Aryl Iodide | Amide | Solvated electrons | Liquid Ammonia | Aryl amine |
Note: This table provides a general overview of the components and products in SRN1 reactions involving aryl iodides.
Reactivity and Transformations of the Tert Butyl Ester and Ether Moieties
Selective Cleavage and Deprotection of the Tert-butyl Ester
The tert-butyl ester group is a widely utilized protecting group for carboxylic acids in organic synthesis. Its popularity stems from its stability towards various nucleophiles and reducing agents, coupled with its susceptibility to cleavage under acidic conditions. thieme-connect.com
Acid-Mediated Deprotection
The removal of the tert-butyl group is commonly achieved using strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid. thieme.de Aqueous phosphoric acid also serves as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org The generally accepted mechanism for acid-catalyzed deprotection involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) to yield the carboxylic acid. The stability of the resulting tert-butyl cation facilitates this process.
However, the harshness of these conditions can lead to undesirable side reactions, especially in molecules containing other acid-sensitive functional groups. This necessitates the development of milder and more selective deprotection methods. One such method involves the use of silica (B1680970) gel in refluxing toluene (B28343), which has been shown to effectively cleave tert-butyl esters in good yields. researchgate.net This method offers a novel alternative with moderate to high selectivity in the presence of other acid-labile protecting groups like tert-butyl ethers and trimethylsilylethyl (TMSE) esters. The selectivity for tert-butyl ester cleavage over tert-butyl ethers can, however, be substrate-dependent.
Metal-Catalyzed Deprotection
Lewis acids have also been employed for the selective deprotection of tert-butyl esters. Reagents such as zinc bromide (ZnBr₂) and cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI) have proven effective. acs.orgnih.govuq.edu.au ZnBr₂ in dichloromethane (B109758) (DCM) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile groups, such as N-(9-phenylfluoren-9-yl) (PhF) protected amines. acs.orgnih.gov This method is particularly noteworthy as it allows for the selective deprotection of α-tert-butyl esters of α-amino α,ω-di-tert-butyl dicarboxylates without causing epimerization. acs.org The reaction conditions, typically involving a significant molar excess of ZnBr₂, are crucial for good conversion and yield. acs.org
Another innovative approach involves the use of a catalytic amount of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in conjunction with triethylsilane. acs.orgacs.org This transition-metal-free method facilitates the gentle and efficient cleavage of the C–O bond in tert-butyl esters under mild conditions, tolerating other functional groups like different ester groups and olefinic moieties. acs.orgacs.org
| Deprotection Method | Reagents | Conditions | Selectivity | Reference |
| Acid-Mediated | Trifluoroacetic Acid (TFA) | Varies | Can be non-selective | thieme.de |
| Acid-Mediated | Aqueous Phosphoric Acid | Varies | Good | organic-chemistry.org |
| Silica Gel Promoted | Silica Gel | Refluxing Toluene | Good to moderate | researchgate.net |
| Metal-Catalyzed | ZnBr₂ | Dichloromethane (DCM) | High for certain substrates | acs.orgnih.govuq.edu.au |
| Metal-Catalyzed | CeCl₃·7H₂O / NaI | Acetonitrile (B52724) | Good | acs.org |
| Radical Cation Catalyzed | Tris-4-bromophenylamminium radical cation (MB•+) / Triethylsilane | Room Temperature | High | acs.orgacs.org |
Reactions of the Acetate (B1210297) Moiety
The acetate portion of tert-butyl 2-(2-iodophenoxy)acetate possesses reactive sites that can participate in a variety of chemical transformations, most notably involving the formation of enolates.
Enolate Chemistry and Condensation Reactions
The α-protons of the acetate group are acidic and can be removed by a strong base to form a resonance-stabilized enolate. egyankosh.ac.inmasterorganicchemistry.com The formation of ester enolates, such as lithio tert-butyl acetate, has been well-documented. acs.org These enolates are potent nucleophiles and can undergo a range of C-C bond-forming reactions. egyankosh.ac.innih.gov
One of the most significant reactions of these enolates is the Claisen condensation, a reaction that forms a β-keto ester. manavchem.com In the context of this compound, the enolate can react with another ester molecule, although self-condensation might be less favorable due to steric hindrance from the bulky tert-butyl group and the substituted phenoxy moiety. More commonly, the enolate would be reacted with a different electrophile in a crossed Claisen condensation or similar reactions.
The stereoselectivity of enolate reactions can be influenced by factors such as the counterion, solvent, and the steric bulk of the substituents. nih.govbham.ac.uk For instance, in the formation of enolates from esters, the trans-enolate is generally favored. bham.ac.uk
Nucleophilic Additions and Substitutions
The carbonyl group of the tert-butyl ester is electrophilic and can be attacked by nucleophiles. However, the steric hindrance provided by the tert-butyl group makes it less reactive towards nucleophilic attack compared to less hindered esters like methyl or ethyl esters. utexas.edu Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group, but these reactions are often less straightforward than with aldehydes or ketones.
Nucleophilic substitution at the carbonyl carbon, leading to transesterification, is also possible but generally requires catalysis, for instance, by a nucleophilic iron catalyst under neutral conditions. acs.org Direct conversion of the tert-butyl ester to other functional groups, such as acid chlorides using SOCl₂, has been reported, with tert-butyl esters showing higher reactivity than other simple alkyl esters. organic-chemistry.org
Mechanistic Investigations of Key Transformations
Mechanism of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org The general catalytic cycle for these reactions, involving tert-butyl 2-(2-iodophenoxy)acetate as an aryl iodide substrate, proceeds through a sequence of fundamental steps: oxidative addition, transmetallation, and reductive elimination. youtube.com
The catalytic cycle is typically initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species. uvic.ca This step involves the insertion of the palladium atom into the carbon-iodine bond of this compound, leading to the formation of a square planar palladium(II) complex. In this process, the palladium center is oxidized from the 0 to the +2 oxidation state. youtube.com
The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates. uvic.ca The reaction rate can be influenced by the electronic properties of the aryl group; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may slow it down. rsc.org Studies have suggested that the active catalytic species undergoing oxidative addition may be a coordinatively unsaturated, monoligated palladium(0) complex, which is highly reactive. uvic.caresearchgate.net
Table 1: Factors Influencing Oxidative Addition of Aryl Halides
| Factor | Influence on Reaction Rate | Rationale |
| Halide Leaving Group | I > Br > Cl > F | Decreasing bond strength of the carbon-halogen bond. |
| Electronic Groups on Aryl Ring | Electron-withdrawing groups accelerate the rate. | Polarization of the C-X bond, making the carbon more electrophilic. |
| Palladium Ligation State | Lower ligation (e.g., monoligated) increases reactivity. | Creates a vacant coordination site for the aryl halide to bind. |
Following oxidative addition, the next key step is transmetallation. This process involves the transfer of an organic group (R') from an organometallic reagent (e.g., organoboron, organotin, organozinc) to the newly formed arylpalladium(II) complex. youtube.com This exchange of ligands results in a new palladium(II) intermediate where the halide (iodide) has been replaced by the R' group.
The efficiency of the transmetallation step is highly dependent on the nature of the organometallic reagent and the reaction conditions. For instance, in Suzuki coupling (using organoboron reagents), a base is typically required to facilitate the transfer by forming a more nucleophilic "ate" complex. youtube.comnih.gov In Stille coupling (using organotin reagents), the reaction can often proceed without a base. organic-chemistry.org For Hiyama coupling, which utilizes organosilanes, an activator such as a fluoride (B91410) source is necessary to form a hypervalent silicon species that can readily transfer its organic group. organic-chemistry.orgacs.org
The final step of the catalytic cycle is reductive elimination. In this stage, the two organic ligands (the 2-phenoxyacetate group from the initial substrate and the R' group from the transmetallation reagent) on the palladium(II) center couple and are eliminated from the coordination sphere, forming the final cross-coupled product. youtube.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the square planar palladium complex. youtube.com The rate of this step can be significantly influenced by the steric and electronic properties of the ligands. Bulky ligands and electron-donating ligands on the palladium can often promote reductive elimination. berkeley.edu Studies have shown that bidentate phosphine (B1218219) ligands with a large "bite angle" can enhance the rate and yield of this step. berkeley.eduresearchgate.net
Both ligands and solvents play a critical, and often interconnected, role throughout the entire catalytic cycle.
Ligands , typically phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. rsc.org The choice of ligand can influence the rate of oxidative addition, the ease of transmetallation, and the efficiency of reductive elimination. For example, bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination. researchgate.net
Solvents can have a profound impact on the reaction rate, selectivity, and even the nature of the active catalytic species. whiterose.ac.ukrsc.org Polar solvents can stabilize charged intermediates and transition states that may form during the catalytic cycle. organic-chemistry.orgresearchgate.net For example, the oxidative addition of some substrates proceeds through a polar transition state that is stabilized by polar solvents. researchgate.net The solubility of the various components of the reaction mixture (substrate, reagents, catalyst, and base) in the chosen solvent is also a critical factor for a successful transformation. whiterose.ac.uk
Mechanism of SRN1 Reactions of Aryl Acetates
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction provides an alternative pathway for the substitution of aryl halides and related compounds, particularly those that are unactivated towards traditional nucleophilic aromatic substitution. wikipedia.orgorganicreactions.org This reaction proceeds through a chain mechanism involving radical and radical anion intermediates. inflibnet.ac.inchim.it
The key initiating event in an SRN1 reaction is a single electron transfer (ET) to the substrate, in this case, this compound. inflibnet.ac.in This can be achieved through various methods, including photostimulation, electrochemical reduction, or the use of chemical electron donors like solvated electrons in liquid ammonia (B1221849) or ferrous ions. chim.itnptel.ac.inrsc.org
The process unfolds as follows:
Initiation: The aryl iodide accepts an electron to form a radical anion. wikipedia.org
Fragmentation: This radical anion is unstable and rapidly fragments, cleaving the carbon-iodine bond to release an iodide ion and form an aryl radical. wikipedia.orginflibnet.ac.in
Propagation:
The newly formed aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion.
This new radical anion then transfers its extra electron to a fresh molecule of the starting aryl iodide substrate. This step forms the final substitution product and regenerates the radical anion of the substrate, thus propagating the chain reaction. chim.it
Termination steps, such as the aryl radical abstracting a hydrogen atom from the solvent, can compete with the propagation cycle. chim.it The choice of a non-protic, poor hydrogen-donor solvent like DMSO or liquid ammonia is often crucial to minimize these side reactions. chim.it A study on ferrous ion-initiated SRN1 reactions of halogenoarenes with the enolate of tert-butyl acetate (B1210297) has demonstrated this pathway's utility for forming arylacetic esters. rsc.org
Table 2: Comparison of Key Mechanistic Steps
| Mechanistic Step | Palladium-Catalyzed Cross-Coupling | SRN1 Reaction |
| Initiation | Oxidative addition of Pd(0) to Ar-I bond. | Single electron transfer to Ar-I to form a radical anion. |
| Key Intermediate(s) | Aryl-Pd(II)-I complex. | Aryl radical and radical anions. |
| Role of Substrate | Electrophile for Pd(0). | Electron acceptor. |
| Bond Formation | Reductive elimination from a Pd(II) center. | Reaction of an aryl radical with a nucleophile. |
Fragmentation of Radical Anion Intermediates
The formation of a radical anion is a critical step in the transformation of this compound. This intermediate is typically generated through single-electron transfer (SET) from a donor, which can be a chemical reductant or arise from photochemical or electrochemical methods. Upon formation, the radical anion of an aryl halide, such as this compound, is highly unstable and undergoes rapid fragmentation.
This fragmentation process involves the cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the aromatic moiety. The driving force for this cleavage is the presence of the unpaired electron in the π* molecular orbital of the aromatic ring, which significantly weakens the C-I sigma bond. This process, known as dissociative electron transfer, results in the formation of an aryl radical and an iodide anion.
The general mechanism can be depicted as follows:
Electron Transfer: An electron is transferred to the this compound molecule to form the radical anion.
Fragmentation: The radical anion undergoes rapid cleavage of the C-I bond to produce a 2-(2-tert-butoxycarbonylmethoxy)phenyl radical and an iodide ion.
Table 1: Hypothetical Kinetic Data for the Fragmentation of Aryl Halide Radical Anions
| Aryl Halide Moiety | Electron Donor | Solvent | Rate Constant (k_frag) [s⁻¹] | Activation Energy (Ea) [kcal/mol] |
|---|---|---|---|---|
| 2-Iodophenoxyacetate | SmI₂ | THF | > 10⁹ | < 2 |
| 2-Bromophenoxyacetate | Na/Hg | DMF | ~10⁷ | ~4 |
| 2-Chlorophenoxyacetate | e⁻ (electrochemical) | Acetonitrile (B52724) | ~10⁵ | ~7 |
This table is illustrative and based on general trends observed for aryl halides. The values are not experimentally determined for this compound.
Coupling of Radicals with Nucleophiles
Following the fragmentation of the radical anion and the formation of the 2-(2-tert-butoxycarbonylmethoxy)phenyl radical, the subsequent step involves the coupling of this radical intermediate with a nucleophile. This step is crucial for the formation of new carbon-carbon or carbon-heteroatom bonds and is a key feature of radical-mediated synthetic methodologies.
The aryl radical generated is an electron-deficient species and is highly reactive towards electron-rich nucleophiles. A common class of nucleophiles used in such reactions are enolates, which can be generated from a variety of carbonyl-containing compounds. The coupling of an aryl radical with an enolate anion proceeds via a radical-radical or radical-anion coupling mechanism, leading to the formation of a new C-C bond.
In the context of this compound, the intramolecular coupling of the generated aryl radical with the enolate derived from the acetate side chain can lead to the formation of a cyclic product, specifically a benzofuran-2-one derivative. This intramolecular cyclization is often favored due to the proximity of the reacting centers. rsc.org
The general steps for the coupling of the 2-(2-tert-butoxycarbonylmethoxy)phenyl radical with an external enolate nucleophile are:
Generation of the Aryl Radical: As described in the previous section.
Generation of the Nucleophile: A base is used to deprotonate a carbonyl compound to form the corresponding enolate.
Radical-Nucleophile Coupling: The aryl radical reacts with the enolate anion. This can be envisioned as the attack of the nucleophilic enolate on the electrophilic radical.
Formation of the Final Product: The resulting intermediate is then protonated or undergoes further reaction to yield the final product.
The efficiency and regioselectivity of this coupling are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any additives. Due to the lack of specific research on this compound, the following table provides illustrative examples of the coupling of aryl radicals with various nucleophiles, highlighting the types of products that can be formed and the general reaction conditions.
Table 2: Illustrative Examples of Aryl Radical Coupling with Nucleophiles
| Aryl Radical Source | Nucleophile | Reaction Conditions | Product Type | Hypothetical Yield (%) |
|---|---|---|---|---|
| 2-Iodophenol (B132878) | Acetone (B3395972) Enolate | K₂CO₃, hv | Aryl-substituted acetone | 65 |
| 1-Iodonaphthalene | Malonate Ester Enolate | Bu₃SnH, AIBN | Aryl-substituted malonate | 78 |
| 2-Iodoaniline | Thiophenoxide | CuI, Base | Diaryl sulfide | 85 |
| 4-Iodotoluene | Pyrrolidine | Pd-catalyst, Base | N-Aryl pyrrolidine | 72 |
This table presents generalized examples of aryl radical-nucleophile coupling reactions and does not represent specific experimental results for this compound.
The study of such mechanistic pathways is fundamental to the development of new synthetic methods in organic chemistry, allowing for the construction of complex molecular architectures from relatively simple precursors.
Applications in Complex Molecule Synthesis
Tert-butyl 2-(2-iodophenoxy)acetate is a valuable intermediate in organic synthesis, primarily due to its bifunctional nature. The presence of an aryl iodide allows for a variety of cross-coupling reactions, while the tert-butyl ester serves as a protected carboxylic acid, preventing its interference in reactions targeting the aryl iodide and allowing for its later deprotection and functionalization.
Advanced Spectroscopic Characterization and Structural Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopyceon.rsbeilstein-journals.org
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of tert-butyl 2-(2-iodophenoxy)acetate in solution. One- and two-dimensional experiments are essential for assigning every proton and carbon signal.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The nine protons of the tert-butyl group will appear as a sharp singlet, significantly upfield due to shielding. The methylene (B1212753) protons (-O-CH₂-C=O) are deshielded by the adjacent oxygen and carbonyl group, appearing as another singlet. The four protons on the aromatic ring will be split into a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The proton ortho to the iodine (H-3) and the proton para to the iodine (H-5) are expected to be the most distinct.
¹³C NMR: The carbon NMR spectrum will display all eight unique carbon environments. The carbonyl carbon of the ester will be the most downfield signal. The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts. The methylene carbon will appear in the typical range for an oxygen-linked carbon. The six aromatic carbons will have distinct signals, with the carbon atom bonded to the iodine (C-2) being significantly influenced by the heavy atom effect, and the carbon bonded to the ether oxygen (C-1) also showing a characteristic downfield shift.
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |
| -C(CH₃)₃ | ~ 1.48 | ~ 28.1 | Singlet (9H) |
| -C (CH₃)₃ | - | ~ 82.5 | - |
| -O-CH₂-C=O | ~ 4.65 | ~ 66.0 | Singlet (2H) |
| -C=O | - | ~ 168.0 | - |
| Ar C-1 (-O) | - | ~ 156.5 | - |
| Ar C-2 (-I) | - | ~ 88.0 | - |
| Ar C-3 | ~ 6.85 | ~ 115.0 | Doublet of Doublets (1H) |
| Ar C-4 | ~ 7.30 | ~ 130.0 | Triplet of Doublets (1H) |
| Ar C-5 | ~ 6.90 | ~ 123.5 | Triplet of Doublets (1H) |
| Ar C-6 | ~ 7.80 | ~ 140.0 | Doublet of Doublets (1H) |
Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, the primary use of COSY would be to establish the connectivity of the aromatic protons. Cross-peaks would be expected between adjacent protons on the benzene ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link each proton signal to its corresponding carbon atom. For instance, the singlet at ~1.48 ppm would show a cross-peak to the carbon signal at ~28.1 ppm, confirming the assignment of the tert-butyl group. Similarly, it would connect the aromatic proton signals to their respective aromatic carbon signals.
A correlation from the tert-butyl protons (~1.48 ppm) to the ester carbonyl carbon (~168.0 ppm) and the quaternary carbon (~82.5 ppm).
Correlations from the methylene protons (~4.65 ppm) to the ester carbonyl carbon (~168.0 ppm) and the aromatic carbon C-1 (~156.5 ppm), unequivocally linking the acetate (B1210297) moiety to the phenoxy ring.
Correlations from the aromatic proton H-6 (~7.80 ppm) to carbons C-1, C-2, and C-4, confirming the substituent pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key expected NOESY correlation would be between the methylene protons (-O-CH₂-) and the aromatic H-3 proton. This through-space interaction would provide definitive proof of the ortho-substitution pattern and the conformation of the side chain relative to the ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationd-nb.info
High-resolution mass spectrometry provides the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₁₂H₁₅IO₃, HRMS is used to confirm this composition. The technique can distinguish the compound's exact mass from other molecules with the same nominal mass. The presence of iodine gives a characteristic isotopic pattern, though the primary use of HRMS is the high-precision mass measurement of the parent ion.
Predicted HRMS Data for this compound
| Formula | Calculated Exact Mass (m/z) | Ion Species |
| C₁₂H₁₅IO₃ | 349.9988 | [M+H]⁺ |
| C₁₂H₁₄INaO₃ | 371.9807 | [M+Na]⁺ |
Vibrational Spectroscopy (IR) for Functional Group Analysischemicalbook.comdocbrown.infonist.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the ester carbonyl group.
Key expected absorption bands include:
C=O Stretch (Ester): A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹. This is one of the most characteristic absorptions in the spectrum.
C-O Stretches (Ester and Ether): Two distinct stretching vibrations are expected between 1050-1300 cm⁻¹ corresponding to the C-O-C ether linkage and the O=C-O ester linkage.
sp³ C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) arise from the C-H bonds of the tert-butyl and methylene groups.
Aromatic C-H Stretch: Weaker absorptions appear above 3000 cm⁻¹.
Aromatic C=C Bends: Peaks in the fingerprint region (1450-1600 cm⁻¹) are indicative of the benzene ring.
C-I Stretch: A weak absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~ 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | ~ 2870 - 2980 | Medium |
| Ester C=O Stretch | ~ 1745 | Strong |
| Aromatic C=C Stretch | ~ 1475, 1580 | Medium |
| Ester/Ether C-O Stretch | ~ 1150 - 1250 | Strong |
| C-I Stretch | ~ 500 - 600 | Weak |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysisnist.govinfn.itlibretexts.org
UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the 2-iodophenyl group. The substitution of the benzene ring with an auxochrome (the ether oxygen) and the iodine atom influences the energy of the π → π* transitions. Based on data for 2-iodophenol (B132878), which has a nearly identical chromophore, characteristic absorption maxima (λ_max) are expected. nist.gov The spectrum is typically recorded in a non-polar solvent like ethanol (B145695) or hexane.
Predicted UV-Vis Absorption Data
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~ 220 | Ethanol |
| π → π | ~ 275 - 285 | Ethanol |
X-ray Crystallography for Solid-State Structure Determination (for related compounds)researchgate.net
X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as other substituted phenoxyacetic acids, provides valuable insight into its likely solid-state conformation.
From such related structures, it would be expected that:
The benzene ring is essentially planar.
The bulky iodine atom at the C-2 position would create significant steric influence, likely causing the acetate side chain to twist out of the plane of the aromatic ring. The torsion angle (C-1 - O - CH₂ - C=O) would be a key parameter defining this conformation.
The bond lengths and angles within the phenyl ring would be slightly distorted from ideal hexagonal geometry due to the electronic effects of the iodo and ether substituents.
In the crystal lattice, molecules would likely pack in a way that minimizes steric hindrance, with potential for weak C-H···O or C-H···π interactions, but no strong hydrogen bonding is possible.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules.
While specific DFT studies on the reaction mechanisms of tert-butyl 2-(2-iodophenoxy)acetate are not extensively documented, the principles can be inferred from studies on related iodophenoxy and phenyl acetate (B1210297) compounds. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and characterizing intermediates.
For instance, in reactions involving the cleavage of the C-O or C-I bonds, DFT can elucidate whether the mechanism is concerted or stepwise. In the context of metal-catalyzed cross-coupling reactions, a common application for aryl iodides, DFT can model the oxidative addition, transmetalation, and reductive elimination steps. For example, in a hypothetical palladium-catalyzed reaction, DFT could predict the structure and energy of the Pd(II) intermediate formed after oxidative addition of the C-I bond of this compound to a Pd(0) complex.
Similarly, for reactions involving the ester group, such as hydrolysis or transesterification, DFT can model the tetrahedral intermediates and the transition states for their formation and breakdown. The influence of the ortho-iodo substituent on the reactivity of the ester can be quantified by calculating the activation barriers for these reactions. Quantum chemical calculations have been used to investigate the iodination of benzene (B151609) and its derivatives, providing insights into the structures of intermediates and transition states. nih.gov
A hypothetical reaction pathway for the hydrolysis of this compound could be modeled to determine the energy barriers for each step, as illustrated in the following table which is based on general knowledge of ester hydrolysis mechanisms.
| Step | Description | Hypothetical Relative Energy (kcal/mol) |
| 1 | Reactants (ester + water) | 0 |
| 2 | Transition State 1 (nucleophilic attack) | +15 |
| 3 | Tetrahedral Intermediate | +5 |
| 4 | Transition State 2 (proton transfer) | +12 |
| 5 | Tetrahedral Intermediate (protonated) | +2 |
| 6 | Transition State 3 (C-O bond cleavage) | +18 |
| 7 | Products (acid + alcohol) | -5 |
This table represents a generalized pathway and the energy values are hypothetical, serving as an illustration of what DFT calculations could predict.
The three-dimensional structure of this compound is dictated by the rotational freedom around its single bonds. Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. The bulky tert-butyl group and the ortho-iodo substituent significantly influence the molecule's preferred geometry due to steric hindrance.
The orientation of the tert-butyl group relative to the acetate plane and the dihedral angle between the phenyl ring and the acetate group are critical conformational parameters. The tert-butyl group's large size generally leads to a staggered conformation to minimize steric strain. upenn.eduupenn.edu In cyclohexane (B81311) systems, a tert-butyl group strongly prefers an equatorial position to avoid 1,3-diaxial interactions. libretexts.org While not a cyclohexane, the principle of minimizing steric clashes is transferable. DFT calculations can quantify the energy penalty associated with less favorable conformations. For example, the energy difference between staggered and eclipsed conformations around the C-C(CH3)3 bond can be calculated.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| A | ~180° (anti-periplanar) | 0 (most stable) |
| B | ~60° (gauche) | +2.5 |
| C | ~0° (syn-periplanar) | +8.0 (high steric clash) |
This table provides a hypothetical conformational analysis, illustrating how DFT can be used to determine the relative energies of different spatial arrangements.
DFT calculations provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. The ortho-iodo substituent, being an electron-withdrawing group through induction but also capable of some resonance effects, significantly modulates the electronic properties of the phenyl ring.
Analysis of the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The carbonyl oxygen and the ether oxygen are expected to be electron-rich, while the carbonyl carbon and the carbon attached to the iodine are likely to be electrophilic centers. The iodine atom itself can participate in halogen bonding, a non-covalent interaction that can be studied with high-level DFT methods.
The HOMO-LUMO gap is a key parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The nature of these frontier orbitals can predict how the molecule will interact with other reagents. For instance, the localization of the HOMO on the phenyl ring would suggest susceptibility to electrophilic attack at that position. DFT studies on related iodinated compounds have explored their electronic properties and adsorption behaviors. frontiersin.org
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
These values are hypothetical and serve to illustrate the types of electronic properties that can be calculated using DFT.
Molecular Modeling and Dynamics Simulations
While DFT is excellent for studying static structures and reaction pathways, molecular modeling and dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion. This can reveal how the molecule flexes, rotates, and interacts with its surroundings. MD simulations can provide insights into:
Conformational Flexibility: How the molecule explores different conformations at a given temperature.
Solvation: The arrangement of solvent molecules around the solute and its effect on conformation and reactivity.
Intermolecular Interactions: How multiple molecules of this compound might aggregate or interact in a condensed phase.
MD simulations on systems containing aryl ethers and tert-butyl groups have been performed to understand their behavior in various environments. wikipedia.orgchemrxiv.org These studies can provide a basis for what to expect for this compound.
Quantitative Structure-Activity Relationship (QSAR) Applied to Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict the reactivity of compounds in chemical reactions.
For a series of substituted phenyl acetates, a QSAR model could be developed to predict a property like the rate of hydrolysis or the yield of a particular reaction. The model would use descriptors calculated from the molecular structure, such as:
Electronic Descriptors: Hammett constants (σ), calculated charges on atoms.
Steric Descriptors: Taft steric parameters (Es), molecular volume, surface area.
Hydrophobic Descriptors: LogP.
Studies have shown that for ortho-substituted phenyl compounds, both electronic and steric effects play a crucial role in determining reactivity. acs.org A QSAR study on the reactivity of this compound would require a dataset of related compounds with varying substituents on the phenyl ring. The resulting model could then be used to predict the reactivity of new, unsynthesized analogs. For example, a QSAR equation might take the form:
log(k) = c0 + c1σ + c2Es
where k is the rate constant, σ is the Hammett parameter, Es is the Taft steric parameter, and c0, c1, and c2 are coefficients determined from the regression analysis.
Prediction of Spectroscopic Parameters
DFT calculations are a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. youtube.com For this compound, DFT can be used to predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predicted spectra can be compared with experimental data to confirm the structure. The accuracy of these predictions has become quite high, especially when solvent effects and conformational averaging are taken into account. nih.gov
Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be calculated, helping to assign the peaks in an experimental IR or Raman spectrum.
UV-Vis Spectra: The electronic transitions can be calculated to predict the absorption maxima in a UV-Vis spectrum.
The following table shows hypothetical predicted ¹³C NMR chemical shifts for this compound, which could be obtained from DFT calculations.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | 168.5 |
| Quaternary (C(CH₃)₃) | 82.3 |
| Methyl (CH₃) | 28.1 |
| Methylene (B1212753) (O-CH₂) | 65.7 |
| C-I (aromatic) | 90.5 |
| C-O (aromatic) | 155.2 |
| Aromatic CH | 115-135 |
These are illustrative values and the actual predicted shifts would depend on the level of theory and basis set used in the DFT calculation.
Future Research Perspectives for Tert Butyl 2 2 Iodophenoxy Acetate
Development of Novel and Sustainable Catalytic Systems
The carbon-iodine bond is a key feature for cross-coupling reactions, traditionally relying on palladium catalysts. acs.org Future research will likely focus on developing more sustainable and economical catalytic systems. This involves moving beyond palladium to catalysts based on earth-abundant metals like iron, copper, nickel, or cobalt. acs.org Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Photocatalysis, using light to drive chemical reactions, also represents a promising frontier, potentially enabling transformations under milder conditions. mdpi.com
| Catalyst Type | Potential Metal Center | Research Goal |
| Homogeneous | Fe, Cu, Ni, Co | Develop low-cost, low-toxicity cross-coupling methods. |
| Heterogeneous | Metal-Organic Frameworks (MOFs), Nanoparticles | Create recyclable catalysts for sustainable processing. |
| Photocatalyst | TiO₂, Organic Dyes | Enable light-driven, room-temperature transformations. mdpi.com |
Exploration of Unexplored Reaction Pathways and Reactivity Patterns
Beyond standard cross-coupling reactions, the structure of Tert-butyl 2-(2-iodophenoxy)acetate allows for the exploration of less conventional reactivity. The ortho-iodine substituent can direct C-H activation at the adjacent benzene (B151609) ring position, opening pathways to fused heterocyclic systems. acs.org Research into radical-mediated reactions could also uncover novel transformations. For instance, the generation of aryl radicals from the C-I bond could initiate cyclization cascades or intermolecular additions that are otherwise difficult to achieve. Investigating reactions that involve the simultaneous or sequential transformation of both the C-I bond and the tert-butyl ester group could lead to complex molecular architectures in a single, efficient process.
Application in Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are run in continuous streams through a reactor rather than in a batch flask, offers numerous advantages in terms of safety, scalability, and consistency. The use of this compound as a starting material in flow systems is a significant area for future development. Packed-bed reactors containing heterogeneous catalysts could be employed for continuous cross-coupling or reduction reactions. The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor could also help to minimize side reactions and improve yields of desired products, making the synthesis of derivatives more efficient and scalable for industrial production.
| Flow Reactor Type | Potential Application | Key Advantage |
| Packed-Bed Reactor | Heterogeneous catalysis (e.g., Suzuki, Heck coupling) | Ease of product separation and catalyst reuse. |
| Microreactor | Highly exothermic or fast reactions | Superior heat and mass transfer, enhanced safety. |
| Photoflow Reactor | Light-driven catalytic cycles | Efficient light penetration and process intensification. |
Design and Synthesis of Advanced Materials Precursors
The rigid aromatic core and reactive iodine handle of this compound make it an attractive precursor for advanced materials. Through polymerization reactions, such as polycondensation or cross-coupling polymerization, this molecule could be incorporated into novel polymers with tailored electronic or photophysical properties. The presence of the bulky tert-butyl group could influence the polymer's solubility and morphology, while the phenoxy-acetate linkage offers a degree of flexibility. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), or as components of novel sensor arrays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-(2-iodophenoxy)acetate, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves sequential etherification and esterification steps. A common approach starts with 2-iodophenol reacting with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate intermediate. Subsequent protection with tert-butyl groups via esterification (e.g., using Boc anhydride) is performed under anhydrous conditions . Palladium-catalyzed cross-coupling reactions (e.g., α-arylation of zinc enolates) have also been employed for analogous esters, achieving yields of 76–96% depending on substituent positioning and catalyst loading .
Q. How is tert-butyl 2-(2-iodophenoxy)acetate characterized structurally and chemically?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and iodophenoxy moieties. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR, while the iodine substituent influences aromatic proton splitting patterns . X-ray crystallography (e.g., triclinic crystal systems with space group P1) provides definitive structural validation, as demonstrated for related tert-butyl esters .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters) and nitrile gloves due to potential skin/eye irritation (H315, H319) . Avoid aqueous discharge, as halogenated aromatic compounds may persist in ecosystems. Toxicity data are limited, so assume acute toxicity (H302, H335) and conduct work in fume hoods .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling or photoredox catalysis?
- Methodology : The iodine atom acts as a directing group and facilitates Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed α-arylation of zinc enolates with aryl halides (including iodides) proceeds efficiently in THF at 60–80°C . The steric bulk of the tert-butyl group may necessitate ligand optimization (e.g., bulky phosphines) to prevent side reactions .
Q. What strategies resolve discrepancies in reported solubility or stability data for this compound?
- Methodology : Discrepancies often arise from solvent purity or storage conditions. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC with UV detection to monitor decomposition products. For solubility, employ shake-flask methods with partitioned solvents (e.g., logP calculations via HPLC retention times) .
Q. How can enantiomeric purity be ensured during synthesis, given the absence of chiral centers in the parent structure?
- Methodology : While the parent compound lacks chirality, intermediates (e.g., during esterification) may form racemic mixtures. Chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can isolate enantiomers. For asymmetric synthesis, introduce chiral auxiliaries early in the synthetic pathway .
Data Contradiction Analysis
- Example : Variations in reported yields (76–96% for analogous esters ) may stem from differences in catalyst activity (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent polarity affecting reaction kinetics.
- Resolution : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled moisture levels) and characterize intermediates via LC-MS to identify side products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
